molecular formula C7H9N3O2 B1528848 3-Amino-2-(methylamino)pyridine-4-carboxylic acid CAS No. 1494933-38-8

3-Amino-2-(methylamino)pyridine-4-carboxylic acid

Cat. No. B1528848
M. Wt: 167.17 g/mol
InChI Key: PEGIEZDBDXCJQL-UHFFFAOYSA-N
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Description

3-Amino-2-(methylamino)pyridine-4-carboxylic acid is a heterocyclic compound . It is also known as 3-Aminoisonicotinic acid . The empirical formula is C6H6N2O2 and the molecular weight is 138.12 .


Synthesis Analysis

The synthesis of this compound can be achieved through a multiple synthesis route . A paper discusses the N-monoalkylation of 2- or 3-aminopyridines by a carboxylic acid and sodium borohydride, which afforded the corresponding alkylaminopyridine under mild conditions in good yields .


Molecular Structure Analysis

The molecular structure of 3-Amino-2-(methylamino)pyridine-4-carboxylic acid can be represented by the SMILES string Nc1cnccc1C(O)=O . The InChI key is FYEQKMAVRYRMBL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 305-310 °C . The compound’s assay is 95% .

Scientific Research Applications

Functionalization Reactions in Organic Synthesis

3-Amino-2-(methylamino)pyridine-4-carboxylic acid and its derivatives play a significant role in organic synthesis. For instance, 1H-pyrazole-3-carboxylic acid, a related compound, has been utilized in functionalization reactions, demonstrating its potential in creating diverse organic structures (Yıldırım, Kandemirli & Demir, 2005).

Synthesis of Functionalized Pyridines

In the synthesis of functionalized pyridines, 3-Amino-2-(methylamino)pyridine-4-carboxylic acid derivatives have been shown to be crucial. Nishiwaki et al. (2006) describe the synthesis of N-modified 4-aminopyridine-3-carboxylates, highlighting the versatility of this compound in creating structurally diverse pyridines (Nishiwaki, Nishimoto, Tamura & Ariga, 2006).

Antiproliferative Compounds

Research by Van Rensburg et al. (2017) indicates the relevance of 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines, a class similar to 3-Amino-2-(methylamino)pyridine-4-carboxylic acid, in developing antiproliferative compounds with potential applications in cancer research (Van Rensburg, Leung, Haverkate, Eurtivong, Pilkington, Reynisson & Barker, 2017).

Nucleophilic Pyridines in Organocatalysis

The study by De Rycke et al. (2011) explores the use of triamino-substituted pyridines, related to 3-Amino-2-(methylamino)pyridine-4-carboxylic acid, in nucleophilic organocatalysis, emphasizing their potential in various chemical reactions (De Rycke, Berionni, Couty, Mayr, Goumont & David, 2011).

Safety And Hazards

The compound is classified as an Eye Irritant (Category 2), Skin Irritant (Category 2), and Specific Target Organ Toxicity - Single Exposure (Category 3). It may cause respiratory irritation .

properties

IUPAC Name

3-amino-2-(methylamino)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-9-6-5(8)4(7(11)12)2-3-10-6/h2-3H,8H2,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGIEZDBDXCJQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CC(=C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-(methylamino)pyridine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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